molecular formula C11H15NO3 B182486 Ethyl 2-[(4-methoxyphenyl)amino]acetate CAS No. 50845-77-7

Ethyl 2-[(4-methoxyphenyl)amino]acetate

Cat. No. B182486
CAS RN: 50845-77-7
M. Wt: 209.24 g/mol
InChI Key: TZJRPKDPYLAMJZ-UHFFFAOYSA-N
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Patent
US09221756B2

Procedure details

2M NaOH (aq.) (149 mL, 0.30 mol) was added dropwise to a stirred solution of ethyl 2-((4-methoxyphenyl)amino)acetate (17) (59.2 g, 0.28 mol) in EtOH/THF (300 mL/80 mL). The reaction was stirred at 40° C. for 3 h. The mixture was diluted with water (100 mL) and phosphoric acid (85% wt in water) (35.9 g, 0.31 mol) was added to pH 3. The resulting brown precipitate was collected by filtration and washed with water (100 mL) and dried under vacuum to give 2-((4-methoxyphenyl)amino)acetic acid (18) (45.5 g, 84%) as a brown solid: m/z 182 (M+H)+ (ES+); 180 (M−H)− (ES−). 1H NMR (400 MHz, DMSO-d6) δ: 6.78-6.64 (m, 2H), 6.55-6.44 (m, 2H), 3.74 (s, 2H), 3.64 (s, 3H).
Name
Quantity
149 mL
Type
reactant
Reaction Step One
Quantity
59.2 g
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]([O:15]CC)=[O:14])=[CH:7][CH:6]=1.P(=O)(O)(O)O>CCO.C1COCC1.O>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:9][CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
149 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
59.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NCC(=O)OCC
Name
EtOH THF
Quantity
300 mL
Type
solvent
Smiles
CCO.C1CCOC1
Step Two
Name
Quantity
35.9 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to pH 3
FILTRATION
Type
FILTRATION
Details
The resulting brown precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.